

# Technical Guide: Spectroscopic Profile of 2-(Methylthio)pyrazine

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## Compound of Interest

Compound Name: 2-(Methylthio)pyrazine

CAS No.: 21948-70-9

Cat. No.: B1584879

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## Executive Summary

**2-(Methylthio)pyrazine** (CAS: 21948-70-9), also known as pyrazinyl methyl sulfide, is a critical organosulfur heterocyclic compound.<sup>[1]</sup> Widely utilized in the flavor industry (FEMA 3231) for its roasted, hazelnut, and meaty notes, it also serves as a versatile intermediate in the synthesis of bioactive pharmaceutical agents.

This guide synthesizes the core spectroscopic signatures (MS, IR, NMR) required for definitive structural characterization. It moves beyond simple data listing to explain the causality of the signals, ensuring you can distinguish this compound from its regioisomers and impurities.

## Compound Profile & Physicochemical Context<sup>[1]</sup><sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup>

Parameter	Data
IUPAC Name	2-(Methylsulfanyl)pyrazine
CAS Number	21948-70-9
Molecular Formula	
Molecular Weight	126.18 g/mol
Physical State	Pale yellow solid / liquid (MP: 42.5–45.5 °C)
Density	~1.145 g/mL (liquid phase)
Organoleptic	Roasted hazelnut, earthy, musty, vegetable
Solubility	Soluble in ethanol, propylene glycol; slightly soluble in water

## Spectroscopic Analysis: Deep Dive

### Mass Spectrometry (EI-MS)

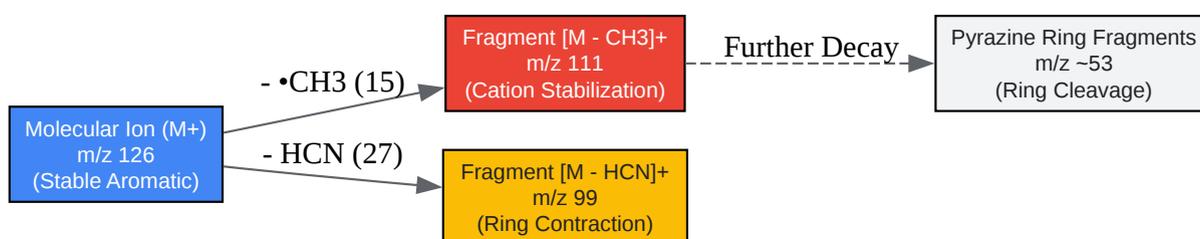
Objective: Confirm molecular weight and identify the sulfur-bearing moiety.

The Electron Impact (EI) mass spectrum of **2-(methylthio)pyrazine** is characterized by a robust molecular ion and distinct fragmentation pathways driven by the stability of the pyrazine ring and the lability of the methyl-sulfur bond.

- Molecular Ion ( $m/z$  126): This peak is typically intense (often the base peak or >50% relative abundance), reflecting the stability of the aromatic pyrazine system.
- Key Fragmentation Pathways:
  - Loss of Methyl Radical ( $m/z$  111): A prominent peak at  $m/z$  111 corresponds to the loss of the methyl group ( $m/z$  15) from the sulfur, generating a resonance-stabilized pyrazinyl-sulfur cation.

- o Ring Fragmentation ( ): Pyrazines characteristically lose hydrogen cyanide (HCN, 27 Da). Fragmentation of the or the 111 ion often yields ions at m/z 99 or m/z 84, respectively.
- o Sulfur Extrusion: Loss of the thio-group or sulfur atom can lead to lower mass fragments typical of the pyrazine ring ( 80, 53).

## Visualization: MS Fragmentation Logic



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Caption: Primary fragmentation pathways for **2-(methylthio)pyrazine** under Electron Impact (70 eV).

## Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (Aromatic Ring + Thioether).

The IR spectrum distinguishes the aromatic nature of the ring from the aliphatic methyl group.

Frequency Region ( )	Assignment	Mechanistic Insight
3030 – 3080	Ar-H Stretch	Weak bands typical of C-H bonds on the pyrazine ring.
2920 – 2990	Alk-H Stretch	Distinct bands from the C-H bonds of the S-methyl group.
1520 – 1580	C=N / C=C Stretch	Characteristic "breathing" modes of the pyrazine ring.
1000 – 1200	C-N Stretch	Vibrations associated with the ring nitrogen atoms.
690 – 750	C-S Stretch	The C-S-C linkage typically shows weak-to-medium absorption in this fingerprint region.

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and purity check.

The NMR data is the most powerful tool for distinguishing the 2-substituted isomer from 2,3- or 2,6-disubstituted impurities.

### <sup>1</sup>H NMR (Proton)

Solvent:

(Chloroform-d)

- 2.55 – 2.65 ppm (3H, Singlet): The methylthio (-SCH<sub>3</sub>) protons. This signal is deshielded compared to a standard alkane (0.9 ppm) due to the

electronegativity of Sulfur and the adjacent aromatic ring, but less deshielded than a methoxy group (~4.0 ppm).

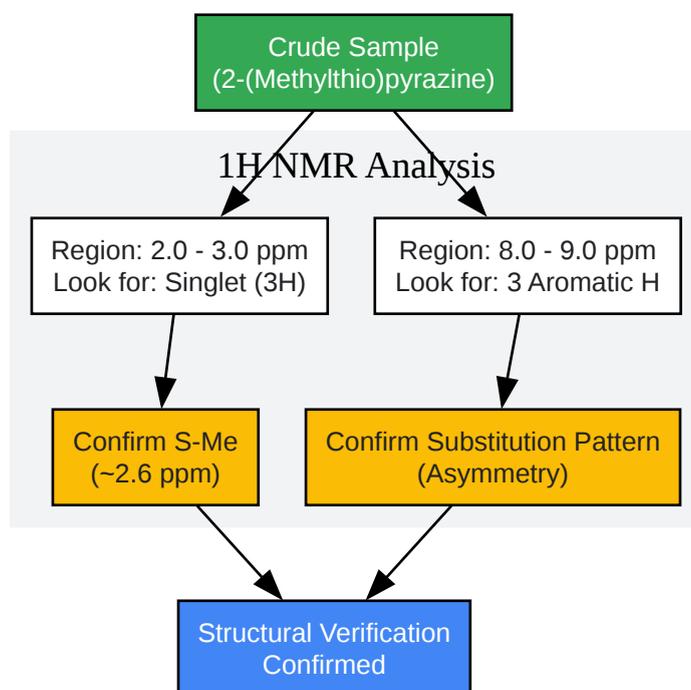
- 8.20 – 8.60 ppm (3H, Multiplet/Pattern): The pyrazine ring protons.
  - H-3 (Ortho to S): Often appears as a fine doublet or singlet (~8.3–8.4 ppm). The sulfur atom is an electron donor by resonance (+M), which shields the ortho/para positions relative to unsubstituted pyrazine (8.6), but it is also inductively withdrawing (-I).
  - H-5, H-6 (Meta/Para): These protons typically appear as a pair of doublets with a coupling constant ( ).

## C NMR (Carbon)

Solvent:

- 13.0 – 15.0 ppm: The methyl carbon ( ).
- 140.0 – 145.0 ppm: The unsubstituted ring carbons (C-3, C-5, C-6).
- 155.0 – 160.0 ppm: The substituted ring carbon (C-2). This carbon is significantly deshielded due to the direct attachment to the Sulfur and the Nitrogen atoms (ipso effect).

## Visualization: NMR Assignment Workflow



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Caption: Analytical logic for verifying **2-(methylthio)pyrazine** structure via  $^1\text{H}$  NMR.

## Experimental Protocols

### Synthesis for Reference Standard

If a commercial standard is unavailable or degraded, the compound can be synthesized for comparative analysis.

- Reaction: Nucleophilic aromatic substitution ( ).
- Reagents: 2-Chloropyrazine + Sodium Methanethiolate (NaSMe).
- Procedure:
  - Dissolve 2-chloropyrazine (1.0 eq) in dry DMF or THF.
  - Slowly add Sodium Methanethiolate (1.1 eq) at  $0^\circ\text{C}$  to control exotherm.

- Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate).
- Quench with water and extract with Dichloromethane (DCM).
- Purification: The product is a low-melting solid. Recrystallize from pentane or purify via vacuum distillation if liquid at ambient temp.

## Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

- Mass: Weigh ~10-15 mg of the sample.
- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

## References

- National Institute of Standards and Technology (NIST). Pyrazine, (methylthio)- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [\[Link\]](#)
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- The Good Scents Company. Pyrazinyl methyl sulfide (CAS 21948-70-9) Data.[1][2] Available at: [\[Link\]](#)
- PubChem. **2-(Methylthio)pyrazine** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

- [1. echemi.com \[echemi.com\]](#)
- [2. Pyrazine, \(methylthio\)- \[webbook.nist.gov\]](#)
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